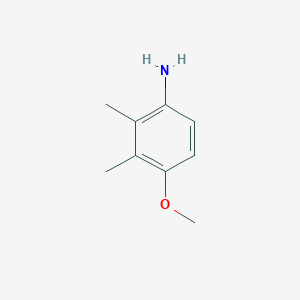
4-Methoxy-2,3-dimethylaniline
Vue d'ensemble
Description
4-Methoxy-2,3-dimethylaniline is a chemical compound with the molecular formula C9H13NO. It has a molecular weight of 151.20600 and a density of 1.02g/cm3 . It is also known by other synonyms such as Benzenamine,4-methoxy-2,3-dimethyl and 2,3-dimethyl-4-methoxyaniline .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, a methoxy group, and an amine group . The exact mass of the molecule is 151.10000 .Physical And Chemical Properties Analysis
This compound has a boiling point of 265.401ºC at 760 mmHg and a flash point of 119.715ºC . The compound is also characterized by a LogP value of 2.47540 and an index of refraction of 1.544 .Applications De Recherche Scientifique
Photoreactions in Methanol
Research conducted by Bader and Hansen (1979) explored the photoreactions of various derivatives of 4-methoxy-2,3-dimethylaniline in methanol. They discovered that irradiating 4-allylated 2,6-dimethylaniline with a high-pressure mercury lamp yielded multiple products, including 4-(2′-methoxypropyl)-2,6-dimethylaniline. This study provides insights into the behavior of this compound under specific photoreaction conditions (Bader & Hansen, 1979).
Molecular Structures in Schiff Bases
Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. This research contributes to understanding the applications of this compound in the synthesis of complex molecular structures (Ajibade & Andrew, 2021).
Radical Arylation in Benzene Synthesis
Crich and Rumthao (2004) discussed the synthesis of carbazomycin B by radical arylation of benzene, involving this compound. This study highlights the role of this compound in complex organic syntheses, particularly in the formation of compounds like carbazomycin B (Crich & Rumthao, 2004).
Oxidative Mannich Reactions
Ratnikov and Doyle (2013) investigated the mechanisms of oxidative Mannich reactions involving this compound. Their research provides a deeper understanding of how this compound behaves in specific chemical reactions, particularly in the presence of tert-butyl hydroperoxide (Ratnikov & Doyle, 2013).
Amine Oxidation Studies
Smith et al. (1984) conducted a study on amine oxidation, specifically focusing on NN-dimethylaniline N-oxides and their reactions in strong acids. Their findings provide insight into the chemical behavior of this compound in oxidative environments (Smith et al., 1984).
Orientations Futures
Future research directions could involve exploring the potential applications of 4-Methoxy-2,3-dimethylaniline in various industries, given its structural similarity to compounds used in the dye and pharmaceutical industries . Additionally, further studies could investigate its environmental impact and degradation mechanisms .
Propriétés
IUPAC Name |
4-methoxy-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQCNWWPXWOMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454926 | |
| Record name | 4-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77375-19-0 | |
| Record name | 4-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


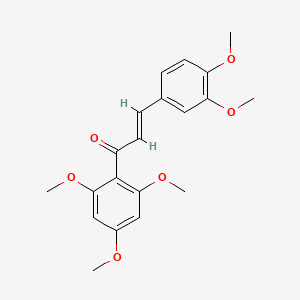


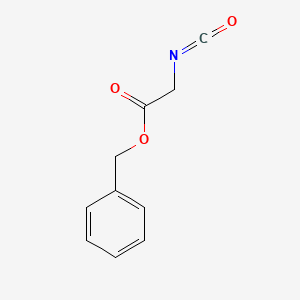

![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)
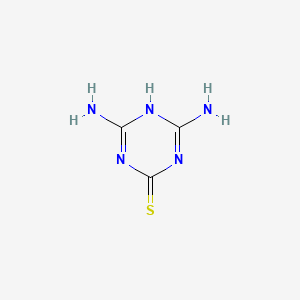
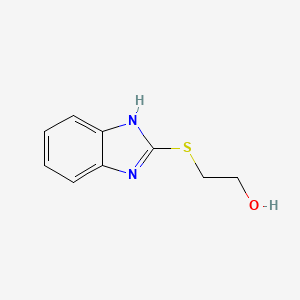
![[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-](/img/structure/B3057121.png)



